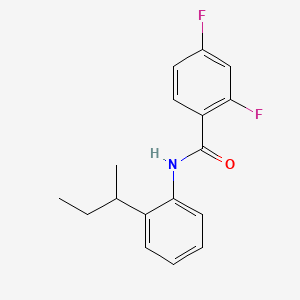![molecular formula C7H10N4OS B1184474 N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B1184474.png)
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the reaction of 3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amide derivatives, alcohol derivatives
科学的研究の応用
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, or anticancer effects. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(prop-2-en-1-ylsulfanyl)phenyl]acetamide
- N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide
- N-Acetyl-S-allylcysteine
Uniqueness
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of the 1,2,4-triazole ring, which imparts significant pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
特性
分子式 |
C7H10N4OS |
|---|---|
分子量 |
198.244 |
IUPAC名 |
N-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-3-4-13-7-9-6(10-11-7)8-5(2)12/h3H,1,4H2,2H3,(H2,8,9,10,11,12) |
InChIキー |
LNZYQJSAYZHPJN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methoxy-3H-inden-1-one](/img/new.no-structure.jpg)






